molecular formula C6H13ClFN B2927457 1-(2-Fluoroethyl)cyclobutan-1-amine;hydrochloride CAS No. 2413885-51-3

1-(2-Fluoroethyl)cyclobutan-1-amine;hydrochloride

Cat. No. B2927457
CAS RN: 2413885-51-3
M. Wt: 153.63
InChI Key: JIDMCZREKVIEBK-UHFFFAOYSA-N
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Description

“1-(2-Fluoroethyl)cyclobutan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2413885-51-3 . It has a molecular weight of 153.63 . The IUPAC name for this compound is 1-(2-fluoroethyl)cyclobutan-1-amine hydrochloride .


Molecular Structure Analysis

The InChI code for “1-(2-Fluoroethyl)cyclobutan-1-amine;hydrochloride” is 1S/C6H12FN.ClH/c7-5-4-6(8)2-1-3-6;/h1-5,8H2;1H . This code provides a specific representation of the molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder and it is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis of Polysubstituted Aminocyclobutanes

Amine-substituted cyclobutanes are pivotal in the realm of biologically active compounds due to their intricate structures featuring multiple substituents and stereocenters. Research demonstrates the diastereo- and enantioselective synthesis of aminocyclobutanes through CuH-catalyzed hydroamination of strained trisubstituted alkenes, emphasizing the higher reactivity and unique regioselectivity of these compounds. This methodological advancement is crucial for synthesizing polysubstituted aminocyclobutanes with high precision, contributing significantly to medicinal chemistry and drug design (Feng, Hao, Liu, & Buchwald, 2019).

Fluorinated Amino Acid Synthesis for PET Imaging

Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) represents a novel approach in positron emission tomography (PET) imaging, serving as a tumor-avid amino acid. The synthesis of [18F]FACBC showcases the application of 1-(2-Fluoroethyl)cyclobutan-1-amine derivatives in developing imaging agents for cancer diagnosis, highlighting the compound's potential in enhancing the specificity and efficacy of PET scans (Shoup & Goodman, 1999).

Development of Tetrahydropyranyl Amines

The exploration into [4 + 2]-annulations between aminocyclobutanes and aldehydes has led to the synthesis of tetrahydropyranyl amines. This reaction framework opens new avenues for creating nucleoside analogues, which are integral to drug discovery, particularly in the development of antiviral and anticancer therapeutics. The methodology employed here underlines the versatility of 1-(2-Fluoroethyl)cyclobutan-1-amine derivatives in constructing complex organic structures with potential biological activities (Perrotta, Racine, Vuilleumier, de Nanteuil, & Waser, 2015).

Advancements in Organic Synthesis

Research into the ring-opening and ring-expansion fluorination of cyclopropanemethanols has provided insights into the synthesis of homoallylic fluorides and fluorocyclobutanes. This study highlights the strategic use of 1-(2-Fluoroethyl)cyclobutan-1-amine derivatives in achieving highly stereoselective fluorination reactions, pivotal for developing new materials and pharmaceuticals with enhanced properties (Kanemoto, Shimizu, & Yoshioka, 1989).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(2-fluoroethyl)cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN.ClH/c7-5-4-6(8)2-1-3-6;/h1-5,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYPAYZEGWRQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CCF)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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